molecular formula C14H20O2 B14851651 3-Tert-butoxy-4-(cyclopropylmethyl)phenol

3-Tert-butoxy-4-(cyclopropylmethyl)phenol

Cat. No.: B14851651
M. Wt: 220.31 g/mol
InChI Key: GPJJCHWPSLBGGO-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclopropylmethyl group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-4-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a base such as zinc dust . The reaction typically proceeds under mild conditions, ensuring selective O-tert-butylation without affecting the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and hydrogenated derivatives.

    Substitution: Halogenated and nitrated phenols.

Scientific Research Applications

3-Tert-butoxy-4-(cyclopropylmethyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity . The tert-butoxy and cyclopropylmethyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and function in various environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-4-(cyclopropylmethyl)phenol is unique due to the combination of the tert-butoxy and cyclopropylmethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where stability, reactivity, and lipophilicity are crucial.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-(cyclopropylmethyl)-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H20O2/c1-14(2,3)16-13-9-12(15)7-6-11(13)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3

InChI Key

GPJJCHWPSLBGGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)CC2CC2

Origin of Product

United States

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